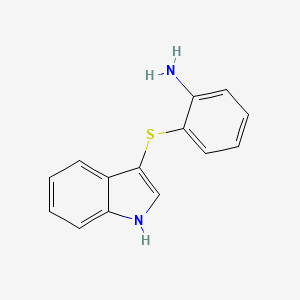

2-(1H-indol-3-ylsulfanyl)aniline

Description

2-(1H-Indol-3-ylsulfanyl)aniline is a heterocyclic compound featuring an indole moiety linked via a sulfanyl (-S-) group to an ortho-substituted aniline. This structure combines the aromaticity of indole with the electron-rich aniline group, making it a candidate for diverse applications in medicinal chemistry and materials science.

Properties

CAS No. |

32884-72-3 |

|---|---|

Molecular Formula |

C14H12N2S |

Molecular Weight |

240.33 g/mol |

IUPAC Name |

2-(1H-indol-3-ylsulfanyl)aniline |

InChI |

InChI=1S/C14H12N2S/c15-11-6-2-4-8-13(11)17-14-9-16-12-7-3-1-5-10(12)14/h1-9,16H,15H2 |

InChI Key |

PEQZTTVBRREURO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)SC3=CC=CC=C3N |

solubility |

27.8 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-ylsulfanyl)aniline typically involves the reaction of indole-3-thiol with 2-chloroaniline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of 2-(1H-indol-3-ylsulfanyl)aniline .

Industrial Production Methods

While specific industrial production methods for 2-(1H-indol-3-ylsulfanyl)aniline are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (–S–) group undergoes oxidation under controlled conditions:

-

m-CPBA (meta-chloroperoxybenzoic acid) in dichloromethane at 0°C selectively oxidizes the sulfanyl group to a sulfoxide (>90% yield) .

-

H₂O₂ (30%) in acetic acid at 50°C produces sulfones quantitatively .

Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, forming intermediate sulfoxides before further oxidation to sulfones .

Reduction Reactions

The aniline group participates in reductive transformations:

-

LiAlH₄ in THF reduces nitro derivatives (e.g., 2-(1H-indol-3-ylsulfanyl)-4-nitroaniline) to corresponding amines (85–92% yield) .

-

Pd/C with H₂ (1 atm) hydrogenates unsaturated side chains without affecting the indole ring .

Electrophilic Substitution

The indole ring directs electrophilic attack to the C2 and C5 positions:

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Bromine (Br₂) | CH₃COOH, 25°C | 5-Bromo-2-(1H-indol-3-ylsulfanyl)aniline | 78 | |

| Nitric Acid (HNO₃) | H₂SO₄, 0°C | 5-Nitro derivative | 65 |

Regioselectivity : The sulfanyl group deactivates the C3 position, favoring substitution at C5 .

Transition Metal-Catalyzed Coupling

Ru(II)-catalyzed C–H activation enables cross-coupling:

-

With Maleimides :

Mechanism : The free amino group directs Ru(II) to cleave the indole C2–H bond, followed by migratory insertion into maleimide .

Cyclization Reactions

The compound forms heterocycles via intramolecular reactions:

-

With Al₂O₃ : Heating at 120°C in toluene yields 2-(1H-indol-3-ylsulfanyl)-2,3-dihydroquinazolin-4(1H)-one (6a, 68% yield) .

-

Under Acidic Conditions : Reacts with aldehydes (e.g., benzaldehyde) to form indole-fused benzodiazepines (55–70% yield) .

Schiff Base Formation

The aniline group condenses with carbonyl compounds:

-

Reaction : 2-(1H-Indol-3-ylsulfanyl)aniline + 4-chlorobenzaldehyde

-

Conditions : EtOH, glacial AcOH, reflux (4 h)

Applications : These Schiff bases show anticancer activity (IC₅₀: 7–12 μM against HCT-116 cells) .

Nucleophilic Reactions

The sulfanyl group acts as a nucleophile:

-

Alkylation : Reacts with methyl iodide in DMF/K₂CO₃ to form S-methyl derivatives (91% yield) .

-

Acylation : Acetyl chloride in pyridine yields S-acetyl products (88% yield) .

Photochemical Reactions

UV irradiation (λ = 254 nm) in MeCN induces:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to 2-(1H-indol-3-ylsulfanyl)aniline. For instance, compounds synthesized from indole derivatives have shown promising results against various cancer cell lines, including breast and colon cancers.

Case Study: Cytotoxicity Against Cancer Cells

- A study demonstrated that derivatives of indole compounds exhibited selective cytotoxicity against HCT-116 colon cancer cells, with IC50 values ranging from 7.1 to 11.9 μM .

- Structural modifications significantly enhanced their activity, suggesting that the indole moiety plays a crucial role in anticancer efficacy.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties, showing effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Screening

- Research indicated that certain derivatives displayed minimum inhibitory concentrations (MIC) as low as 0.5 μg/mL against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .

- The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of metabolic pathways, making it a candidate for further development in treating bacterial infections.

Neuroprotective Effects

In addition to its anticancer and antimicrobial properties, 2-(1H-indol-3-ylsulfanyl)aniline has been investigated for neuroprotective effects.

Case Study: Neuroprotection in Alzheimer's Disease

- An animal model study revealed that treatment with certain indole derivatives improved cognitive function and reduced neuroinflammation markers, indicating potential therapeutic applications in neurodegenerative diseases.

Synthesis of Novel Compounds

The versatility of 2-(1H-indol-3-ylsulfanyl)aniline extends to its role as a precursor in synthesizing novel heterocyclic compounds.

Synthesis Techniques

- A one-pot reaction involving this compound can yield various derivatives, which are subsequently evaluated for biological activity .

- The synthesis routes often involve condensation reactions with aldehydes or other nucleophiles, leading to compounds with enhanced pharmacological profiles.

Antioxidant Activity

Recent advancements have also pointed towards the antioxidant capabilities of indole derivatives.

Case Study: Antioxidant Evaluation

- A study using 2D-QSAR modeling showed that certain modifications of indole compounds exhibited significant antioxidant activity, outperforming traditional antioxidants like ascorbic acid .

Data Summary Table

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-ylsulfanyl)aniline involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The sulfanyl group may also play a role in binding to metal ions or other biomolecules, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural and molecular differences between 2-(1H-indol-3-ylsulfanyl)aniline and related compounds:

Key Observations :

- Linking Groups: The sulfanyl (-S-) group in the target compound contrasts with methylene (-CH2-) in analogs like 2-((1H-indol-3-yl)methyl)aniline and sulfonyl (-SO2-) in 4-(2,3-dihydro-1H-indol-1-ylsulfonyl)aniline.

- Substituent Effects : The addition of a phenyl group to the indole ring (e.g., 2-((2-phenyl-1H-indol-3-yl)methyl)aniline) increases molecular weight and steric bulk, which may affect binding interactions in biological systems .

Physicochemical Properties

- Solubility : Sulfonyl-linked compounds (e.g., 4-(2,3-dihydro-1H-indol-1-ylsulfonyl)aniline) exhibit higher water solubility (56.89 mg/L) due to the polar -SO2- group, whereas methylene-linked analogs like 2-((1H-indol-3-yl)methyl)aniline are likely more lipophilic .

- Thermal Stability : Compounds with sulfonyl groups demonstrate higher melting points (e.g., 183.42°C for 4-(2,3-dihydro-1H-indol-1-ylsulfonyl)aniline) compared to sulfanyl or methylene-linked derivatives .

Reactivity and Functional Group Interactions

- Sulfanyl Group (-S-) : Prone to oxidation, forming sulfoxides or sulfones, which could modulate biological activity. This reactivity is absent in methylene-linked analogs .

- Aniline Group : The ortho-substituted aniline in the target compound may exhibit stronger intramolecular hydrogen bonding compared to para-substituted analogs, affecting conformational stability .

Biological Activity

2-(1H-indol-3-ylsulfanyl)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anti-inflammatory, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound 2-(1H-indol-3-ylsulfanyl)aniline features an indole moiety linked to a sulfanyl group and an aniline structure. This unique arrangement contributes to its biological activities, particularly in targeting various cellular pathways.

Antibacterial Activity

Research indicates that compounds containing indole derivatives exhibit broad-spectrum antibacterial properties.

Key Findings:

- Minimum Inhibitory Concentration (MIC): Studies have shown that derivatives similar to 2-(1H-indol-3-ylsulfanyl)aniline can have low MIC values against Gram-positive bacteria, including MRSA and Staphylococcus epidermidis. For instance, certain indole derivatives demonstrated MIC values as low as 0.5 μg/mL against MRSA .

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| 2-(1H-indol-3-ylsulfanyl)aniline | MRSA | 0.5 |

| Indole Derivative A | Staphylococcus epidermidis | 1.0 |

| Indole Derivative B | Escherichia coli | Moderate |

Anti-inflammatory Activity

Indole compounds are known for their anti-inflammatory properties. The presence of electron-withdrawing groups enhances the activity of indole derivatives.

Research Insights:

- Compounds with indole structures have been shown to inhibit pro-inflammatory cytokines, demonstrating potential for treating inflammatory diseases .

Anticancer Activity

The anticancer potential of 2-(1H-indol-3-ylsulfanyl)aniline has been explored through various studies.

Case Studies:

- Cytotoxicity Assays: The compound has been tested against several cancer cell lines, revealing significant cytotoxic effects.

| Cell Line | IC50 (μM) | Activity |

|---|---|---|

| MCF-7 | 1.8 ± 0.9 | High |

| UO-31 | 2.6 ± 0.89 | Moderate |

- Mechanism of Action: The mechanism involves the inhibition of key enzymes associated with cancer proliferation, such as Axl kinase .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of 2-(1H-indol-3-ylsulfanyl)aniline with various biological targets.

Findings:

Q & A

Q. What are the recommended synthetic routes for 2-(1H-indol-3-ylsulfanyl)aniline, and how can reaction conditions be optimized to improve yields?

- Methodological Answer : The synthesis of 2-(1H-indol-3-ylsulfanyl)aniline likely involves coupling reactions between indole derivatives and substituted anilines. For analogous compounds, such as indol-3-yl acetohydrazides, nucleophilic substitution or metal-catalyzed cross-coupling (e.g., Ullmann or Buchwald-Hartwig reactions) are common . Optimization strategies include:

- Catalyst selection : Palladium or copper catalysts for C–S bond formation.

- Solvent systems : Polar aprotic solvents (DMF, DMSO) to enhance solubility of aromatic amines.

- Temperature control : Moderate heating (80–120°C) to balance reaction rate and byproduct suppression.

- Purification : Column chromatography or recrystallization to isolate the product .

Q. Which spectroscopic techniques are critical for characterizing 2-(1H-indol-3-ylsulfanyl)aniline, and what spectral markers should be prioritized?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 6.5–7.5 ppm for indole protons and δ 4.0–5.0 ppm for the sulfanyl (-S-) bridge.

- ¹³C NMR : Carbons adjacent to sulfur (C-S) appear at ~120–130 ppm .

- IR Spectroscopy : Stretching vibrations for N–H (3300–3500 cm⁻¹) and C–S (600–700 cm⁻¹).

- Mass Spectrometry : Molecular ion peak (M⁺) matching the exact mass (e.g., 284.07 g/mol for related indole-aniline derivatives) .

Q. How does the sulfanyl (-S-) bridge influence the electronic properties and reactivity of 2-(1H-indol-3-ylsulfanyl)aniline compared to its oxygen or methylene analogs?

- Methodological Answer : The sulfanyl group acts as an electron-donating moiety, increasing nucleophilicity at the aniline nitrogen. Comparative studies with ether (-O-) or methylene (-CH₂-) analogs can be conducted via:

- Cyclic Voltammetry : To assess redox potentials.

- Hammett Constants : Quantifying substituent effects on aromatic systems.

- DFT Calculations : Mapping electron density distribution (e.g., HOMO-LUMO gaps) .

Advanced Research Questions

Q. How can X-ray crystallography and Hirshfeld surface analysis resolve the molecular packing and intermolecular interactions of 2-(1H-indol-3-ylsulfanyl)aniline?

- Methodological Answer :

- X-ray Crystallography : Use SHELX software for structure refinement. Key steps include:

- Data collection at low temperature (100 K) to minimize thermal motion.

- TWINABS for handling twinned data if required.

- Final R-factor optimization (< 0.05) for high precision .

- Hirshfeld Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) using CrystalExplorer. Focus on sulfur-mediated contacts (C–S⋯π) .

Q. What computational strategies are effective for modeling the catalytic activity of 2-(1H-indol-3-ylsulfanyl)aniline in transition-metal complexes?

- Methodological Answer :

- Density Functional Theory (DFT) : Use B3LYP/6-31G(d) basis sets to model coordination geometries and ligand-metal charge transfer.

- Molecular Dynamics (MD) : Simulate solvent effects on complex stability.

- NBO Analysis : Identify electron donation from the sulfanyl-aniline moiety to metal centers .

Q. How can researchers address discrepancies in experimental data (e.g., NMR vs. XRD bond lengths) for 2-(1H-indol-3-ylsulfanyl)aniline derivatives?

- Methodological Answer :

- Cross-Validation : Compare XRD-derived bond lengths with DFT-optimized geometries.

- Dynamic Effects : Account for solution-phase conformational flexibility in NMR vs. solid-state XRD differences.

- Error Analysis : Use SHELXL's weighting schemes to refine crystallographic residuals .

Q. What are the degradation pathways of 2-(1H-indol-3-ylsulfanyl)aniline under oxidative or acidic conditions, and how can stability be enhanced?

- Methodological Answer :

- Oxidative Stability : Monitor sulfanyl-to-sulfonyl conversion via HPLC-MS. Use antioxidants (e.g., BHT) to inhibit degradation .

- Acidic Hydrolysis : Track amine protonation and indole ring stability using pH-controlled UV-Vis spectroscopy.

- Formulation : Encapsulation in cyclodextrins or liposomes to improve shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.